(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
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Overview
Description
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is a tricyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and are considered “privileged structures” in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one can be achieved through several methods. One common approach involves the Pd-catalyzed carboamination reactions using sodium tert-butoxide as a base and xylene as a solvent under reflux conditions . Another method involves the reductive cyclization of ω-azido carbonyl compounds using trimethylsilyl iodide (TMSI) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one involves its interaction with DNA. The compound binds covalently to the N2 position of guanine in the minor groove of DNA, forming a stable DNA-adduct. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase and various kinases that regulate cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Anthramycin: A pyrrolobenzodiazepine antibiotic with similar DNA-binding properties.
Tomaymycin: Another pyrrolobenzodiazepine with anticancer activity.
DC-81: A synthetic pyrrolobenzodiazepine used in research for its DNA-binding capabilities.
Uniqueness
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is unique due to its specific stereochemistry and the presence of a pyrrolo ring fused to the benzodiazepine core. This structural feature enhances its binding affinity to DNA and its overall biological activity .
Properties
CAS No. |
72435-89-3 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(6aS)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-5-1-2-6-11(10)13-8-9-4-3-7-14(9)12/h1-2,5-6,8-9H,3-4,7H2/t9-/m0/s1 |
InChI Key |
WKJBLXPYIDVHST-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H]2C=NC3=CC=CC=C3C(=O)N2C1 |
Canonical SMILES |
C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
Origin of Product |
United States |
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